Bis(2-hydroxyethyl)ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl) phosphate
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Overview
Description
Bis(2-Hydroxyethyl)Ammonium Bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl]phosphate: is a complex chemical compound with the molecular formula C28H9F50O4P.C4H11NO2 . This compound is known for its unique structure, which includes a highly fluorinated alkyl chain, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Bis(2-Hydroxyethyl)Ammonium Bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl]phosphate involves the reaction of 1-Tetradecanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluoro-, hydrogen phosphate with 2,2’-iminobis(ethanol) . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can alter the fluorinated alkyl chain, leading to different derivatives.
Substitution: The compound can undergo substitution reactions where the fluorinated groups can be replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(2-Hydroxyethyl)Ammonium Bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl]phosphate has several scientific research applications:
Chemistry: Used as a surfactant due to its unique amphiphilic properties.
Biology: Investigated for its potential use in drug delivery systems because of its ability to interact with biological membranes.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its fluorinated alkyl chain. This interaction can disrupt biological membranes, leading to antimicrobial effects. The compound’s ability to form stable complexes with other molecules also plays a role in its effectiveness in various applications .
Comparison with Similar Compounds
Compared to other similar compounds, Bis(2-Hydroxyethyl)Ammonium Bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl]phosphate stands out due to its highly fluorinated structure, which imparts unique properties such as:
Enhanced chemical stability: .
Superior resistance to extreme conditions: .
Improved interaction with biological membranes: .
Similar compounds include:
- Bis(2-Hydroxyethyl)Ammonium Bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-pentacosafluorotetradecyl]phosphate .
- Bis(2-Hydroxyethyl)Ammonium Bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-octacosafluoro-15-(trifluoromethyl)hexadecyl]phosphate .
These compounds share similar structures but differ in the length and degree of fluorination of their alkyl chains, which can affect their properties and applications.
Properties
CAS No. |
94231-56-8 |
---|---|
Molecular Formula |
C34H20F54NO6P |
Molecular Weight |
1595.4 g/mol |
IUPAC Name |
bis(2-hydroxyethyl)azanium;bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl] phosphate |
InChI |
InChI=1S/C30H9F54O4P.C4H11NO2/c31-5(32,9(37,38)13(45,46)17(53,54)21(61,62)25(69,70)23(65,66)19(57,58)15(49,50)11(41,42)7(35,27(73,74)75)28(76,77)78)1-3-87-89(85,86)88-4-2-6(33,34)10(39,40)14(47,48)18(55,56)22(63,64)26(71,72)24(67,68)20(59,60)16(51,52)12(43,44)8(36,29(79,80)81)30(82,83)84;6-3-1-5-2-4-7/h1-4H2,(H,85,86);5-7H,1-4H2 |
InChI Key |
PJCSMHUFJKMRFC-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)([O-])OCCC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(CO)[NH2+]CCO |
Origin of Product |
United States |
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